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methyl (S)-3-hydroxyheptanoate

Cat. No.: B15321719
M. Wt: 160.21 g/mol
InChI Key: XSRWENVOBJMPPL-ZETCQYMHSA-N
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Description

Significance of Chiral 3-Hydroxyalkanoates in Organic Chemistry and Bioscience

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. algoreducation.comwikipedia.orgnumberanalytics.com In living organisms, many essential molecules, such as amino acids and sugars, are chiral. wikipedia.orgnih.gov This inherent chirality in biological systems means that the "handedness" of a molecule can dramatically influence its biological activity. algoreducation.comnih.gov

Chiral 3-hydroxyalkanoates are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. Their importance is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety. algoreducation.comlongdom.org The two mirror-image forms of a chiral drug, known as enantiomers, can have different pharmacological effects, with one being therapeutic while the other might be inactive or even harmful. longdom.org

Historical Context of Methyl (S)-3-Hydroxyheptanoate and Analogous Structures

The study of optically active 3-hydroxyalkanoates has a history stretching back to the work of notable chemists like McKenzie, Magnus-Levy, and Emil Fischer. orgsyn.org Early research focused on compounds like (R)-3-hydroxybutanoic acid and its methyl ester. orgsyn.org A significant discovery in this field was the identification of biopolymers such as poly[(R)-3-hydroxybutyrate] (P3HB), which are produced by various microorganisms. orgsyn.orgnsf.gov These natural polymers can be broken down to yield their monomeric (R)-esters and (R)-acids, providing a source of chiral building blocks. orgsyn.org The enantiomeric (S)-forms can then be prepared through chemical transformations. orgsyn.org

Scope of Academic Inquiry into this compound

Academic research into this compound and its analogs covers a broad spectrum of investigation. Key areas of inquiry include:

Asymmetric Synthesis: Developing efficient and selective methods to produce the desired (S)-enantiomer. This often involves the use of chiral catalysts or biocatalysts.

Biocatalysis: Utilizing enzymes, such as lipases, to catalyze the synthesis of these compounds. researchgate.net Biocatalytic methods are often favored for their high selectivity and environmentally friendly reaction conditions. researchgate.netresearchgate.net

Polymer Chemistry: Investigating the incorporation of 3-hydroxyalkanoate monomers into polyesters, such as polyhydroxyalkanoates (PHAs). nsf.govresearchgate.netnih.gov These bio-based polymers are of interest for their potential as biodegradable plastics.

Natural Products Synthesis: Using this compound as a chiral starting material for the total synthesis of complex natural products.

Chemical Properties and Synthesis of this compound

The specific properties of this compound are crucial for its application in chemical synthesis.

PropertyValue
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol nih.gov
IUPAC Name methyl 3-hydroxyheptanoate nih.gov
CAS Number 15889-95-9 nih.gov

Research into the synthesis of this compound and similar chiral esters has explored both chemical and biocatalytic routes. Chemical methods may involve the asymmetric reduction of the corresponding β-keto ester. Biocatalytic approaches often employ enzymes like lipases for kinetic resolution or asymmetric esterification. For instance, immobilized lipases have been successfully used in the synthesis of various oligo- and polyesters from hydroxy acids. researchgate.net

Role of this compound in Biosynthesis and as a Building Block

While specific research on the natural occurrence and direct biosynthetic pathways of this compound is not as extensive as for some shorter-chain analogs, it is recognized as a potential component of more complex natural structures. Its primary role in academic research is as a chiral building block. The stereocenter at the C3 position makes it a valuable precursor for introducing chirality into a target molecule.

For example, analogous 3-hydroxyalkanoate monomers are incorporated into polyhydroxyalkanoates (PHAs) by various bacteria. nih.gov These biopolyesters have gained significant attention as renewable and biodegradable alternatives to conventional plastics. The properties of the resulting polymer can be tuned by the specific monomers incorporated.

Analytical Techniques for Characterization

The characterization of this compound and related compounds relies on a suite of standard analytical techniques in organic chemistry.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of the molecule.

Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups.

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. researchgate.net

Chromatographic Methods:

Gas Chromatography (GC): GC is often used to assess the purity of the compound and, when coupled with a chiral stationary phase, can be used to determine the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for separating and quantifying the enantiomers of chiral compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B15321719 methyl (S)-3-hydroxyheptanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl (3S)-3-hydroxyheptanoate

InChI

InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

XSRWENVOBJMPPL-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@@H](CC(=O)OC)O

Canonical SMILES

CCCCC(CC(=O)OC)O

Origin of Product

United States

Synthetic Methodologies for Methyl S 3 Hydroxyheptanoate and Its Stereoisomers

Chemical Synthesis Approaches

The chemical synthesis of methyl (S)-3-hydroxyheptanoate and its stereoisomers relies on a range of modern asymmetric techniques, from catalytic hydrogenations to multi-step elaborations from simple chiral precursors.

Asymmetric Hydrogenation Strategies

A prominent and highly effective method for the synthesis of this compound is the asymmetric hydrogenation of its corresponding prochiral precursor, methyl 3-oxoheptanoate. This approach utilizes chiral transition metal catalysts to deliver hydrogen to one face of the ketone selectively. Ruthenium-based catalysts, particularly those employing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated exceptional efficacy in the hydrogenation of analogous β-keto esters. For instance, the hydrogenation of methyl 3-oxobutanoate using a Ru-BINAP complex can achieve high yields and enantiomeric excesses (ee) of 97–98%. orgsyn.org While specific data for methyl 3-oxoheptanoate is not extensively reported in readily available literature, the success with similar substrates strongly suggests its applicability. The general success of Ru-BINAP catalysts in these transformations points to a viable and efficient route to enantiomerically enriched methyl 3-hydroxyheptanoate. okayama-u.ac.jpresearchgate.net

Catalytic Enantioselective Additions and Reductions

Catalytic enantioselective reductions provide another powerful avenue to chiral β-hydroxy esters. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to control the stereochemical outcome of borane-mediated reductions, is a cornerstone of this approach. wikipedia.orgorganic-chemistry.orgrug.nlisomerlab.com This method is renowned for its high enantioselectivity in the reduction of a wide array of prochiral ketones. wikipedia.org The mechanism involves the formation of a complex between the CBS catalyst and borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one enantiotopic face. wikipedia.org While specific data for the CBS reduction of methyl 3-oxoheptanoate is not explicitly detailed in the surveyed literature, the broad applicability of this reaction to similar substrates, such as in the synthesis of the chiral alcohol (S)-7-(Benzyloxy)hept-1-en-3-ol with 91% ee, suggests its potential for producing this compound with high optical purity. wikipedia.org

Diastereoselective Transformations Leading to 3-Hydroxyheptanoate Derivatives

The synthesis of substituted 3-hydroxyheptanoate derivatives, which possess an additional stereocenter, requires diastereoselective methods. These reactions aim to control the relative stereochemistry of the two newly formed chiral centers. For instance, the α-alkylation of chiral β-hydroxy esters can be performed stereoselectively to introduce a substituent at the C2 position. documentsdelivered.com The stereochemical outcome of such reactions is influenced by the existing stereocenter at C3. Similarly, the reduction of 2-alkyl-3-keto esters can lead to the formation of syn- or anti-diastereomers of the corresponding β-hydroxy ester. The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereomeric ratio. While specific examples for the synthesis of diastereomers of methyl 3-hydroxyheptanoate are not extensively documented, the principles of diastereoselective synthesis are well-established and applicable to this system. documentsdelivered.comubc.ca

Multi-Step Chemical Pathways for Chiral Methyl 3-Hydroxyheptanoate Elaboration

Multi-step chemical pathways allow for the construction of chiral methyl 3-hydroxyheptanoate from simpler, often achiral, starting materials. One conceptual approach involves the use of well-established asymmetric reactions to install the key stereocenter early in the synthesis. For example, a multi-step sequence could be envisioned starting from a simple aldehyde and utilizing a catalytic asymmetric aldol (B89426) reaction to generate a chiral β-hydroxy aldehyde, which could then be oxidized and esterified to afford the target molecule. Another strategy could involve the opening of a chiral epoxide, derived from an allylic alcohol via Sharpless asymmetric epoxidation, with a suitable carbon nucleophile to construct the heptanoate (B1214049) backbone with the desired stereochemistry at the hydroxyl-bearing carbon. While a specific, detailed multi-step synthesis of this compound was not found in the surveyed literature, the vast toolbox of modern organic synthesis provides numerous potential routes.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, either in isolated form or within whole microbial cells, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions.

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations are a particularly attractive method for the production of chiral alcohols due to the presence of multiple enzymes and cofactor regeneration systems within the cell. Various yeast and bacterial strains are known to possess oxidoreductases that can reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. For the synthesis of this compound, this would involve the reduction of methyl 3-oxoheptanoate.

Candida parapsilosis is a versatile biocatalyst that has been successfully employed for the asymmetric reduction of various β-keto esters. nih.gov Studies on the reduction of alkyl 3-oxobutanoates by Candida parapsilosis ATCC 7330 have shown that it can produce optically pure alkyl 3-hydroxybutanoates in good yields (up to 72%) and with excellent enantiomeric excess (up to >99%). nih.gov Notably, the stereochemical outcome can be dependent on the ester group, with the (S)-enantiomer being predominantly formed for most alkyl esters. nih.gov The baker's yeast, Saccharomyces cerevisiae, is another commonly used microorganism for the reduction of keto esters, often providing access to valuable chiral intermediates. documentsdelivered.com

Lipases are another class of enzymes widely used in biocatalysis, primarily for the kinetic resolution of racemic mixtures. In the context of methyl 3-hydroxyheptanoate, a racemic mixture of the ester could be subjected to lipase-catalyzed transesterification. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been successfully applied to the resolution of racemic ethyl 3-hydroxybutanoate, where enantioselective acylation followed by further reaction steps can lead to the desired (R)-enantiomer. researchgate.net

SubstrateBiocatalyst/EnzymeProductYield (%)Enantiomeric Excess (ee, %)Reference
Alkyl 3-oxobutanoatesCandida parapsilosis ATCC 7330(S)-Alkyl 3-hydroxybutanoatesup to 72up to >99 nih.gov
2-Alkyl-3-keto esterBaker's yeast (Saccharomyces cerevisiae)(2RS,3S)-2-Alkyl-3-hydroxy ester-- documentsdelivered.com
Racemic ethyl 3-hydroxybutanoateCandida antarctica lipase (B570770) B (CAL-B)(R)-Ethyl acetoxybutanoate85-9092 researchgate.net

Table 1: Examples of Biocatalytic Transformations for the Synthesis of Chiral β-Hydroxy Esters

Microbial Reduction of β-Keto Esters

The microbial reduction of β-keto esters, such as methyl 3-oxoheptanoate, is a well-established method for producing chiral β-hydroxy esters. This biotransformation utilizes whole microbial cells as catalysts. These microorganisms contain enzymes, primarily carbonyl reductases, that facilitate the stereoselective reduction of the ketone group to a hydroxyl group. The process is often carried out in aqueous media, and the microorganisms' metabolic pathways can be harnessed to regenerate the necessary cofactors, such as NADH or NADPH, which are essential for the reduction reaction. nih.gov The use of whole cells simplifies the process by eliminating the need for enzyme purification and cofactor addition, making it a cost-effective approach. nih.gov

Fermentation-Based Approaches for Related Polyhydroxyalkanoates

While direct fermentation to produce this compound is not the primary method, related polyhydroxyalkanoates (PHAs) containing 3-hydroxyheptanoate monomers are synthesized through fermentation processes. PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. acs.org Specifically, copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) and other medium-chain-length PHAs are of significant interest. acs.orgnih.gov

The production of these copolymers often involves feeding specific carbon sources to the microorganisms. For instance, strains of Pseudomonas putida and Aeromonas hydrophila are known to produce PHAs with medium-chain-length monomers when grown on fatty acids. nih.govasm.org The composition of the resulting polymer, including the proportion of 3-hydroxyheptanoate units, can be influenced by the type of carbon substrate provided during fermentation. nih.gov For example, using lauric acid as a carbon source in the fermentation of a recombinant Aeromonas hydrophila strain resulted in the production of P(3HB-co-3HHx). nih.gov

MicroorganismSubstrateProductReference
Aeromonas hydrophila 4AK4 (recombinant)Sodium gluconate and lauric acidPoly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) nih.gov
Burkholderia sp. Oh_219 (engineered)Crude glycerol (B35011), capric acid, lauric acidPoly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) mdpi.com
Pseudomonas oleovoransn-Alkanes (C6 to C12)Poly-3-hydroxyalkanoates (PHA) asm.org

Isolated Enzyme Catalysis for Enantiopure Synthesis

Carbonyl Reductase Applications in Chiral Hydroxyester Synthesis

Isolated carbonyl reductases are powerful tools for the enantioselective synthesis of chiral alcohols, including this compound. These enzymes, often sourced from microorganisms like Candida parapsilosis (CPCR2) or engineered E. coli, exhibit high stereospecificity in the reduction of prochiral ketones. nih.govnih.gov The reaction involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate, methyl 3-oxoheptanoate.

The versatility of carbonyl reductases allows for their application to a broad range of substrates. nih.gov For instance, a carbonyl reductase from Leifsonia xyli has been shown to catalyze the asymmetric reduction of various ketones and keto esters. researchgate.net The efficiency of these enzymatic reductions can be very high, often yielding products with excellent enantiomeric excess (ee). nih.gov

Enzyme SourceSubstrateProductKey FindingsReference
Candida parapsilosis (CPCR2)2-methyl cyclohexanone(1S,2S)-2-methylcyclohexan-1-olL119M variant showed 7-fold improved activity. nih.gov
Rhodosporidium toruloidestert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoatetert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate98.9% yield, >99% ee in a biphasic system. nih.gov
Algoriella xinjiangensis (AxSDR)2-benzoylaminomethyl 3-oxy-butyrate methyl estermethyl (2S,3R)-2-[(benzoylamino)methyl]-3-hydroxybutanoateAsymmetric reduction using isopropanol (B130326) as a cosubstrate. acs.org
Lipase-Catalyzed Resolutions and Transesterifications

Lipases are another class of enzymes widely used in the synthesis of enantiopure compounds. Their primary application in this context is through the kinetic resolution of racemic mixtures of 3-hydroxyheptanoate esters. In a typical resolution process, a lipase selectively catalyzes the hydrolysis or transesterification of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched.

This method relies on the enantioselectivity of the lipase, where the enzyme's active site preferentially accommodates one stereoisomer over the other. The choice of lipase, solvent, and acyl donor (in transesterification) can significantly influence the efficiency and selectivity of the resolution.

Cofactor Regeneration Systems in Enzymatic Processes

A critical aspect of preparative-scale enzymatic reductions using isolated enzymes is the regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH). nih.gov To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously recycled back to its reduced form.

Several strategies for cofactor regeneration have been developed. nih.gov One common approach is the "coupled-substrate" method, where a second, inexpensive substrate like isopropanol is added to the reaction mixture. acs.org The same dehydrogenase enzyme that reduces the target ketone also oxidizes the alcohol, regenerating the NADPH or NADH. nih.govacs.org

Another strategy is the "coupled-enzyme" system, which employs a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase, specifically for cofactor regeneration. nih.gov This second enzyme oxidizes a different substrate (e.g., glucose or formate) to drive the reduction of NADP⁺ to NADPH. These regeneration systems can be implemented using either isolated enzymes or whole-cell biocatalysts. nih.gov

Biosynthesis and Metabolic Pathways Involving 3 Hydroxyheptanoates

Microbial Biosynthesis of Poly(3-Hydroxyalkanoates) (PHAs)

PHAs are a diverse family of biodegradable polyesters with properties ranging from thermoplastic to elastomeric, making them a promising alternative to conventional petroleum-based plastics. nih.govnih.govasm.org The composition and, consequently, the physical properties of PHAs are highly dependent on the producing microbial strain and the available carbon substrate. researchgate.netnih.gov PHAs are classified into two main groups based on the chain length of their constituent monomers: short-chain-length PHAs (scl-PHAs), composed of 3 to 5 carbon atoms, and medium-chain-length PHAs (mcl-PHAs), which contain 6 to 14 carbon atoms. asm.orgacs.org

The incorporation of 3-hydroxyheptanoate (3HHp), a seven-carbon monomer, into the PHA polymer chain results in the formation of a copolymer, often alongside other monomers like 3-hydroxybutyrate (B1226725) (3HB) or 3-hydroxyhexanoate (B1247844) (3HHx). For instance, Aeromonas caviae is known to produce a random copolymer of 3-hydroxybutyrate and 3-hydroxyhexanoate when grown on even-numbered fatty acids. nih.gov The inclusion of medium-chain-length monomers such as 3-hydroxyheptanoate alters the physical properties of the resulting polymer, often leading to reduced crystallinity and increased flexibility compared to scl-PHAs like poly(3-hydroxybutyrate) (PHB). nih.govmdpi.com The ability of a microorganism to incorporate 3HHp is largely determined by the substrate specificity of its PHA synthase, the key enzyme in PHA polymerization. nih.govresearchgate.net

The monomeric precursors for PHA synthesis are (R)-3-hydroxyacyl-Coenzyme A (CoA) thioesters. nih.gov These precursors are primarily generated from two central metabolic routes: the de novo fatty acid biosynthesis pathway and the β-oxidation cycle of fatty acids. researchgate.netnih.gov The specific pathway utilized depends on the carbon source provided to the microorganism. When grown on sugars like glucose, PHA precursors are typically synthesized via the de novo fatty acid biosynthesis pathway. nih.gov Conversely, when fatty acids or alkanes are used as the carbon source, the β-oxidation pathway is the primary route for generating 3-hydroxyacyl-CoA monomers. pnas.orgnih.gov The flow of carbon is directed towards PHA synthesis particularly when a nutrient other than carbon, such as nitrogen or phosphorus, is limited. nih.gov

Fatty acid metabolism plays a crucial role in the biosynthesis of 3-hydroxyalkanoates, including 3-hydroxyheptanoate. Both the degradation of fatty acids (β-oxidation) and their synthesis (de novo fatty acid biosynthesis) can provide the necessary precursors for PHA production. nih.govresearchgate.net

The β-oxidation pathway is a major source of 3-hydroxyacyl-CoA intermediates for the synthesis of mcl-PHAs. pnas.orgresearchgate.net In this cyclical pathway, fatty acids are broken down into two-carbon acetyl-CoA units. One of the key intermediates in this cycle is (S)-3-hydroxyacyl-CoA. pnas.org However, PHA synthases require the (R)-enantiomer. nih.gov Therefore, an epimerase or an (R)-specific enoyl-CoA hydratase (PhaJ) is necessary to convert intermediates from the β-oxidation pathway into the correct stereoisomer for polymerization. nih.govnih.gov For example, when grown on longer-chain fatty acids, some bacteria can produce PHA monomers, such as 3-hydroxyheptanoate, as intermediates of the β-oxidation cycle. asm.org

Key Enzymes and Intermediates in the β-Oxidation Pathway for PHA Monomer Supply
EnzymeFunction in β-OxidationRole in PHA Biosynthesis
Acyl-CoA DehydrogenaseOxidizes fatty acyl-CoA to trans-2-enoyl-CoAInitiates the cycle that leads to PHA precursors
Enoyl-CoA Hydratase (FadB)Hydrates trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoAProduces the (S)-isomer, which requires conversion for PHA synthesis
(R)-Specific Enoyl-CoA Hydratase (PhaJ)Hydrates trans-2-enoyl-CoA directly to (R)-3-hydroxyacyl-CoADirectly supplies the correct (R)-isomer monomer for PHA synthase nih.govnih.gov
3-Hydroxyacyl-CoA DehydrogenaseOxidizes (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoAPart of the main β-oxidation spiral
β-Ketothiolase (FadA)Cleaves 3-ketoacyl-CoA into acetyl-CoA and a shortened fatty acyl-CoABlocking this enzyme can lead to the accumulation of intermediates for PHA synthesis researchgate.netnih.gov

The de novo fatty acid synthesis pathway builds fatty acids from acetyl-CoA. youtube.comnih.gov This pathway can also be a source of monomers for PHA production, especially when carbohydrates are the carbon source. nih.govnih.gov Intermediates from this pathway, in the form of (R)-3-hydroxyacyl-acyl carrier proteins (ACPs), can be converted to their corresponding CoA thioesters by the enzyme PhaG ((R)-3-hydroxyacyl-ACP:CoA transacylase) and subsequently polymerized into PHAs. nih.gov This route is particularly important for the synthesis of mcl-PHAs in some bacteria when grown on non-fatty acid-related carbon sources.

Role of Fatty Acid Metabolism in 3-Hydroxyalkanoate Biogenesis

Metabolic Engineering for Enhanced 3-Hydroxyheptanoate Production

Metabolic engineering strategies are employed to enhance the production of specific PHA monomers, including 3-hydroxyheptanoate, and to create novel PHA copolymers with desired properties. researchgate.netnih.gov These strategies often involve the genetic modification of microbial strains to redirect metabolic fluxes towards the synthesis of the target monomers. researchgate.netresearchgate.net

One common approach is to block competing metabolic pathways. For example, deleting or inhibiting genes in the β-oxidation cycle, such as fadA or fadB, can prevent the complete degradation of fatty acid substrates and lead to the accumulation of 3-hydroxyacyl-CoA intermediates, which can then be channeled into PHA synthesis. nih.govresearchgate.net

Another strategy involves the heterologous expression of genes encoding enzymes with desired specificities. For instance, expressing a PHA synthase with a broader substrate range can enable a microorganism to incorporate a wider variety of monomers, including 3-hydroxyheptanoate, into the PHA polymer. nih.govnih.gov Similarly, introducing or overexpressing genes like phaJ (enoyl-CoA hydratase) can increase the supply of (R)-3-hydroxyacyl-CoA precursors from the β-oxidation of fatty acids. nih.gov

Furthermore, engineering the de novo fatty acid synthesis pathway can also be a viable strategy. By manipulating the enzymes involved in this pathway, it is possible to control the chain length of the fatty acid intermediates produced, thereby influencing the monomer composition of the resulting PHA. scienceopen.com

Metabolic Engineering Strategies for Enhanced 3-Hydroxyheptanoate Production
StrategyTarget Gene/PathwayObjectiveExample Organism/Study
Blocking Competing Pathwaysβ-oxidation (e.g., fadA, fadB deletion)Increase accumulation of 3-hydroxyacyl-CoA intermediates nih.govresearchgate.netPseudomonas putida
Heterologous Gene ExpressionPHA synthase (phaC) with broad substrate specificityEnable incorporation of 3-hydroxyheptanoate and other mcl-monomers nih.govnih.govRecombinant E. coli, Ralstonia eutropha
Enhancing Precursor Supply(R)-specific enoyl-CoA hydratase (phaJ)Increase conversion of β-oxidation intermediates to (R)-3-hydroxyacyl-CoA nih.govRecombinant Ralstonia eutropha
Pathway EngineeringDe novo fatty acid synthesisControl the chain length of fatty acid intermediates to favor C7 precursorsSaccharomyces cerevisiae scienceopen.com

Genetic Manipulation of Biosynthetic Pathways

The biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which include monomers like 3-hydroxyheptanoate, is a complex process that researchers have successfully manipulated to enhance production and control composition. Genetic engineering strategies are primarily aimed at optimizing the carbon flux towards PHA synthesis, eliminating competing metabolic pathways, and preventing the subsequent degradation of the accumulated polymer. nrel.govacs.org

Key genetic manipulation strategies include:

Overexpression of Synthesis Genes: Increasing the expression of core PHA synthesis genes is a fundamental approach. In Pseudomonas putida, for instance, overexpressing genes such as phaC1 (PHA synthase), phaC2 (PHA synthase), phaG ((R)-3-hydroxyacyl-ACP-CoA transacylase), and alkK (fatty acid hydroxylase) has been shown to increase carbon flux towards mcl-PHA biosynthesis. nih.gov

Deletion of Competing Pathways: The β-oxidation cycle is a primary competing pathway that degrades fatty acids, which are precursors for mcl-PHA synthesis. Knocking out key genes in this pathway, such as fadBA1 and fadBA2 in P. putida, effectively shuts down this competition, redirecting intermediates towards PHA production. nrel.govnih.gov This strategy has been proven effective in various hosts, including the construction of a P. putida mutant with six deleted genes related to β-oxidation, which significantly altered the resulting PHA structure. nih.gov

Elimination of Polymer Degradation: Bacteria possess enzymes to break down stored PHA for later use. The deletion of the PHA depolymerase gene, phaZ, is a common strategy to prevent this breakdown, leading to higher accumulation of the polymer. nrel.govasm.org In one study with P. putida, this modification resulted in a 1.9-fold increase in mcl-PHA titer. nrel.gov

Promoter Engineering: The strength of the promoter region preceding a gene dictates its level of transcription. In P. putida KT2440, inserting a strong endogenous promoter (P46) upstream of the phaC operon was used to enhance the transcriptional level of the PHA synthase genes, contributing to a higher PHA yield. nih.gov

Introduction of Heterologous Pathways: To produce specific copolymers from unrelated carbon sources, genes from other organisms can be introduced. For example, recombinant Ralstonia eutropha was engineered to produce a copolymer containing 3-hydroxyhexanoate from fructose (B13574) by introducing genes for crotonyl-CoA reductase (ccrSc) from Streptomyces cinnamonensis and for PHA synthase and (R)-specific enoyl-CoA hydratase (phaC-JAc) from Aeromonas caviae. nih.govacs.org

The following table summarizes various genetic modifications and their impact on PHA production in different host organisms.

Host OrganismGenetic ModificationTarget Gene(s)ObjectiveOutcome
Pseudomonas putidaGene KnockoutphaZEliminate PHA degradationIncreased mcl-PHA accumulation. nrel.gov
Pseudomonas putidaGene KnockoutfadBA1, fadBA2Shut down competing β-oxidation pathwayIncreased carbon flux to mcl-PHA biosynthesis. nih.gov
Pseudomonas putidaGene OverexpressionphaG, alkK, phaC1, phaC2Increase carbon flux to mcl-PHA biosynthesis53% increase in mcl-PHA titer from p-coumaric acid. nih.gov
Pseudomonas putidaPromoter EngineeringphaC operonEnhance transcription of PHA synthaseIncreased PHA yield to over 50 wt%. nih.gov
Ralstonia eutrophaGene IntroductionccrSc, phaC-JAcEnable copolymer synthesis from fructoseProduction of P(3HB-co-3HHx) from an unrelated carbon source. nih.govacs.org
Escherichia coliGene KnockoutfadBBlock β-oxidation at the 3-hydroxyacyl-CoA dehydrogenase stepChanneling of substrates towards mcl-PHA synthesis. nih.gov

Engineering of Host Organisms for Tailored Monomer Composition

The specific composition of monomers within the PHA polymer chain dictates its physical and mechanical properties. Consequently, significant research has focused on engineering host organisms to produce PHAs with a desired monomer makeup, including the incorporation of 3-hydroxyheptanoate (3HHp). acs.orgnih.gov This is often achieved by modifying metabolic pathways to control the pool of available (R)-3-hydroxyacyl-CoA precursors for the PHA synthase. nih.gov

Escherichia coli : As a non-native PHA producer, E. coli is a highly versatile chassis for metabolic engineering. By inactivating genes in the fatty acid β-oxidation pathway, researchers can accumulate specific intermediates. For example, an E. coli mutant lacking 3-ketoacyl-CoA thiolase activity (fadA mutant) or 3-hydroxyacyl-CoA dehydrogenase (fadB mutant) can be used to channel intermediates towards PHA synthesis when a PHA synthase gene (phaC) is introduced. nih.govasm.org The composition of the resulting mcl-PHA can be directly influenced by the fatty acid supplied in the growth medium. Supplying heptadecanoate (a C17 fatty acid) to an engineered E. coli JMU193 strain resulted in a polymer where 3-hydroxyheptanoate was the dominant monomer, comprising 75 mol% of the total. nih.gov

Ralstonia eutropha : This bacterium is a well-known producer of the short-chain-length PHA, poly(3-hydroxybutyrate) (P(3HB)). acs.org To produce copolymers containing medium-chain-length monomers like 3-hydroxyhexanoate (3HHx), a close analogue of 3HHp, R. eutropha has been extensively engineered. Strategies include deleting its native PHA synthase and introducing a synthase from another species, such as Aeromonas caviae, which has a broader substrate specificity. researchgate.net Further modifications, such as deleting acetoacetyl-CoA reductase genes (phaB), reduce the vast production of 3-hydroxybutyryl-CoA, thereby increasing the relative incorporation of other monomers when grown on substrates like plant oil. asm.orgnih.gov

Pseudomonas putida : A natural producer of mcl-PHAs, P. putida is an excellent candidate for producing polymers with tailored compositions. nrel.govnih.gov By knocking out key genes of the β-oxidation pathway, the chain-shortening degradation of fatty acids is prevented. This allows for the production of PHAs with monomer lengths that directly correspond to the fatty acid provided as a carbon source. For instance, a mutant with significantly reduced β-oxidation activity produced a homopolymer of poly-3-hydroxydecanoate when fed decanoic acid. nih.gov This principle allows for the targeted production of PHAs rich in 3-hydroxyheptanoate when an appropriate odd-chain fatty acid is supplied.

The following table details the monomer composition of mcl-PHAs produced by a recombinant E. coli strain (JMU193 harboring pFAD28) when fed different fatty acids. This demonstrates the ability to tailor the monomer composition, including 3-hydroxyheptanoate, based on the provided substrate. nih.gov

Carbon Source (Alkanoate)PHA (% of cell dry weight)3-Hydroxyhexanoate (mol%)3-Hydroxyheptanoate (mol%)3-Hydroxyoctanoate (B1259324) (mol%)3-Hydroxynonanoate (mol%)3-Hydroxydecanoate (B1257068) (mol%)
Hexadecanoate4.1 ± 1.8608806
Heptadecanoate4.3 ± 1.20750250
Octadecanoate3.5 ± 0.7708805

Advanced Analytical Characterization of Methyl S 3 Hydroxyheptanoate

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and stereochemistry of methyl (S)-3-hydroxyheptanoate at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule. tandfonline.com

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule can be observed. The methyl protons of the ester group usually appear as a singlet, while the protons on the carbon chain exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The proton attached to the chiral center (C3) is of particular importance for conformational and configurational analysis. Its chemical shift and coupling constants with the adjacent methylene (B1212753) protons can provide insights into the preferred conformation of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbon bearing the hydroxyl group, and the methoxy (B1213986) carbon are particularly diagnostic. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment. tandfonline.commdpi.com

A representative, though not specific to the (S)-enantiomer, set of predicted ¹H and ¹³C NMR data for methyl 3-hydroxyheptanoate is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C1 (C=O)-~172
C2 (-CH₂-)~2.4-2.5 (m)~41
C3 (-CH(OH)-)~4.0-4.1 (m)~68
C4 (-CH₂-)~1.4-1.5 (m)~36
C5 (-CH₂-)~1.2-1.3 (m)~25
C6 (-CH₂-)~1.2-1.3 (m)~22
C7 (-CH₃)~0.8-0.9 (t)~14
OCH₃~3.7 (s)~51
OHVariable-
Data is predictive and for illustrative purposes.

Mass Spectrometry (MS) for Fragmentation Analysis and Monomer Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. youtube.com It also provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk When coupled with gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. tandfonline.comnih.gov

In the mass spectrum of methyl 3-hydroxyheptanoate, the molecular ion peak (M⁺) corresponding to the intact molecule (C₈H₁₆O₃) would be observed at a mass-to-charge ratio (m/z) of 160.21. nih.gov However, the molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk Common fragmentation pathways for 3-hydroxy esters include:

Cleavage adjacent to the hydroxyl group: This is a characteristic fragmentation for alcohols and can lead to the formation of significant fragment ions.

McLafferty rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

Loss of the methoxy group (-OCH₃): This results in a fragment ion at m/z [M-31]⁺.

Loss of the carboxyl group (-COOCH₃): This leads to a fragment at m/z [M-59]⁺.

A key fragment ion often observed for 3-hydroxy fatty acid methyl esters is at m/z 103, which corresponds to the [CH(OH)CH₂COOCH₃]⁺ fragment. researchgate.net This ion is highly diagnostic for the presence of a 3-hydroxy ester functionality. The analysis of these fragmentation patterns allows for the unambiguous identification of methyl 3-hydroxyheptanoate. researchgate.netresearchgate.net

Fragment Ion (m/z) Possible Structure/Loss
160[M]⁺ (Molecular Ion)
129[M - OCH₃]⁺
103[CH(OH)CH₂COOCH₃]⁺
101[M - COOCH₃]⁺
74[CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement)
Data is illustrative of common fragmentation patterns for hydroxy esters.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. masterorganicchemistry.com A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org A strong, sharp absorption band around 1740-1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. masterorganicchemistry.comlibretexts.org The C-O stretching vibrations of the ester and alcohol functionalities will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the alkyl chain will be observed in the 3000-2850 cm⁻¹ region. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the C-C backbone and other less polar bonds. While the O-H and C=O stretches are also visible in the Raman spectrum, they are often weaker compared to the IR spectrum. Conversely, the C-C stretching and bending vibrations of the alkyl chain may be more prominent in the Raman spectrum.

Functional Group Vibrational Mode Typical IR Absorption Range (cm⁻¹)
O-H (alcohol)Stretching3600-3200 (broad)
C-H (alkane)Stretching3000-2850
C=O (ester)Stretching1740-1720 (strong, sharp)
C-O (ester)Stretching1300-1150
C-O (alcohol)Stretching1150-1050
Data represents typical ranges for the indicated functional groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from other compounds and for determining its purity and enantiomeric excess.

Gas Chromatography (GC) for Purity, Volatility, and Enantiomeric Excess Determination

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. ntu.edu.sgnih.gov It is highly effective for assessing the purity of a sample and can be used for quantitative analysis. sigmaaldrich.com

Purity and Volatility: When a sample of this compound is injected into a GC system, it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A pure sample will ideally show a single peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific GC conditions.

Enantiomeric Excess Determination: To determine the enantiomeric excess (e.e.) of this compound, a chiral GC column is required. gcms.cz These columns contain a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, leading to their separation in time. sigmaaldrich.comsigmaaldrich.com By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated. The use of derivatized cyclodextrins as chiral selectors is common for the separation of such chiral compounds. researchgate.net

Parameter Technique Typical Column Purpose
PurityGC-FID/GC-MSNon-polar (e.g., DB-5) or polar (e.g., wax)To separate from impurities and quantify.
Enantiomeric ExcessChiral GCCyclodextrin-based (e.g., β-DEX)To separate the (S) and (R) enantiomers. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution and Quantification

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for the separation of stereoisomers. ntu.edu.sgnih.gov

Stereoisomer Resolution: Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase (CSP) to resolve enantiomers. phenomenex.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for this purpose. ymc.co.jp The separation is achieved based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. mdpi.com This allows for the baseline separation of the (S) and (R) enantiomers, enabling their individual quantification. researchgate.net Both normal-phase and reversed-phase HPLC modes can be employed, depending on the specific column and the solubility of the analyte. phenomenex.comsigmaaldrich.com

Quantification: Once the enantiomers are separated, a detector (e.g., UV-Vis or mass spectrometer) is used to measure the amount of each enantiomer. By constructing a calibration curve with standards of known concentration, the exact concentration of this compound in a sample can be determined. HPLC is particularly useful for the analysis of less volatile compounds or for samples that are not amenable to GC analysis.

Parameter Technique Typical Column (CSP) Mobile Phase Purpose
Stereoisomer Resolution & QuantificationChiral HPLCPolysaccharide-based (e.g., cellulose, amylose derivatives) ymc.co.jpHexane/Isopropanol (B130326), etc. (Normal Phase) or Acetonitrile (B52724)/Water, etc. (Reversed Phase)To separate and quantify the (S) and (R) enantiomers. researchgate.net

Derivatization Strategies for Enhanced Analytical Resolution

In the analytical characterization of this compound, derivatization is a crucial step to improve its chromatographic behavior and mass spectrometric detection. youtube.comresearchgate.net This process involves chemically modifying the molecule to increase its volatility, thermal stability, and to produce characteristic mass spectral fragmentation patterns that aid in its identification and quantification. nih.govnih.gov The primary sites for derivatization on this compound are the hydroxyl group and, in its unsaturated analogs, the carbon-carbon double bonds.

Silylation Approaches for Improved Volatility and Stability

Silylation is the most prevalent derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound. youtube.com This process replaces the active hydrogen with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. The resulting silyl (B83357) ethers are less polar, more volatile, and more thermally stable than the parent compound, leading to improved peak shape, reduced retention times, and enhanced resolution in gas chromatography (GC). youtube.comsigmaaldrich.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). colostate.edu For instance, the derivatization of hydroxy fatty acid methyl esters is often achieved by heating the sample with a mixture of BSTFA and TMCS. colostate.edu

A particularly effective approach for hydroxy fatty acids is the formation of tert-butyldimethylsilyl (t-BDMS) ethers. nih.gov These derivatives are approximately 10,000 times more stable to hydrolysis than their TMS counterparts, allowing for easier sample handling and purification. nih.gov Furthermore, the t-BDMS derivatives of secondary hydroxy fatty acid methyl esters yield characteristic and prominent fragment ions in mass spectrometry (MS). A significant [M-57]+ ion, corresponding to the loss of the tert-butyl group, is a hallmark of t-BDMS ethers and facilitates the determination of the molecular weight. nih.gov The fragmentation pattern also provides diagnostic ions that can pinpoint the location of the hydroxyl group along the aliphatic chain. nih.gov

Silylating Reagent Abbreviation Typical Reaction Conditions Key Advantages
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAOften used with 1% TMCS as a catalyst. Heating may be required.Forms volatile TMS ethers, byproducts are volatile and do not interfere with early eluting peaks.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFACan be used with or without a catalyst.Highly volatile byproducts, suitable for trace analysis.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFADerivatizes hydroxyl groups with high yields.Forms highly stable t-BDMS ethers, characteristic [M-57]+ fragment in MS.

Alkylation and Esterification Reactions for Chromatographic Enhancement

Alkylation and esterification are fundamental derivatization techniques in organic and fatty acid analysis. sigmaaldrich.com While this compound is already a methyl ester, the parent compound, (S)-3-hydroxyheptanoic acid, requires esterification of its carboxylic acid group to be suitable for GC analysis. sigmaaldrich.comnih.gov This process reduces the polarity and increases the volatility of the molecule.

Common methods for esterification include reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trichloride (B1173362) (BCl₃) or hydrochloric acid (HCl). sigmaaldrich.comaocs.org For example, a widely used procedure involves heating the fatty acid sample with a 12% w/w solution of BCl₃ in methanol. sigmaaldrich.com This method is effective for preparing methyl esters of fatty acids, including those with hydroxyl groups.

It is important to note that after the esterification of the carboxylic acid, the hydroxyl group often requires a subsequent derivatization step, such as silylation, to achieve optimal chromatographic performance. researchgate.net This dual derivatization strategy ensures that all active hydrogens are capped, leading to a volatile and thermally stable derivative.

Reaction Type Reagent/Catalyst Target Functional Group Purpose
EsterificationMethanol with BCl₃ or HClCarboxylic acid (on 3-hydroxyheptanoic acid)Increases volatility for GC analysis.
AlkylationDiazomethane alternatives (e.g., trimethylsilyldiazomethane)Carboxylic acidForms methyl esters under mild conditions. sigmaaldrich.com

Specific Derivatization for Double Bond Localization in Unsaturated Analogs

For unsaturated analogs of this compound, determining the precise location of the carbon-carbon double bond(s) is a significant analytical challenge. Specific derivatization techniques are employed to "fix" the double bond position, leading to characteristic fragmentation patterns in mass spectrometry that reveal its location.

One widely used method is the derivatization with dimethyl disulfide (DMDS) . nih.gov In the presence of an iodine catalyst, DMDS adds across the double bond, forming a dithioether derivative. capes.gov.br When subjected to electron ionization mass spectrometry (EI-MS), the resulting molecule fragments preferentially at the C-S bonds and the carbon-carbon bond between the two methylthio groups. This predictable fragmentation allows for the unambiguous assignment of the original double bond position. nih.govcapes.gov.br

Another powerful technique involves the use of acetonitrile as a chemical ionization (CI) reagent in an ion trap mass spectrometer . nih.govnih.gov In the ion source, acetonitrile forms a reactive species, the (1-methyleneimino)-1-ethenylium ion (m/z 54), which reacts with the double bonds of the fatty acid methyl ester to form an adduct. nih.govnih.gov Collision-induced dissociation (CID) of this adduct yields diagnostic fragment ions that pinpoint the double bond location. This method has been successfully applied to various unsaturated fatty acid methyl esters, including those with hydroxyl groups. nih.gov

Epoxidation of the double bond followed by tandem mass spectrometry (MS/MS) is also a valuable strategy. nih.govnih.govacs.org Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the double bond into an epoxide ring. nih.govnih.gov Upon fragmentation, the epoxide ring opens and induces cleavage at specific bonds, generating diagnostic ions that reveal the original position of the double bond. nih.govresearchgate.net

Derivatization Strategy Reagent(s) Principle Analytical Technique
ThiolationDimethyl disulfide (DMDS), IodineAddition of methylthio groups across the double bond, leading to characteristic fragmentation.GC-EI-MS
Covalent Adduct FormationAcetonitrileFormation of an acetonitrile adduct at the double bond in the ion source.GC-CI-MS/MS
Epoxidationmeta-Chloroperoxybenzoic acid (m-CPBA)Conversion of the double bond to an epoxide, which directs fragmentation.LC-MS/MS, GC-MS/MS

Methyl S 3 Hydroxyheptanoate As a Chiral Building Block in Organic Synthesis

Precursor in Stereoselective Synthesis of Complex Organic Molecules

Chiral β-hydroxy esters are fundamental precursors for a wide array of valuable organic compounds. researchgate.net Their bifunctional nature—containing both a hydroxyl and an ester group—allows for numerous chemical modifications. The (S)-configuration at the hydroxyl-bearing carbon provides a key stereochemical element that can be transferred through subsequent synthetic steps, making it indispensable for the stereoselective synthesis of intricate molecular architectures.

The β-hydroxy ester motif is a common structural feature in many biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceuticals. researchgate.netnih.gov These intermediates are essential for building the carbon skeleton of drugs with precise stereochemistry, which is often critical for their pharmacological activity. For instance, chiral alcohols derived from the reduction of corresponding ketoesters are building blocks for drugs like the antianxiety agent buspirone (B1668070) and rhinovirus protease inhibitors. nih.gov The introduction of a hydroxymethyl group can also be a strategic step in drug design to enhance interaction with biological targets or to serve as a handle for further synthesis. nih.gov

While specific, high-profile examples detailing the use of methyl (S)-3-hydroxyheptanoate in the synthesis of blockbuster drugs are not extensively documented in mainstream literature, its structural class is fundamental. For example, the closely related (R)-3-hydroxybutanoic acid is a well-established building block for the antibiotic thienamycin. orgsyn.org The principles of its application are directly transferable, suggesting its utility in creating analogs of existing drugs or in the development of new chemical entities where its specific chain length is required.

The table below illustrates the role of various chiral β-hydroxy esters as intermediates in the synthesis of bioactive molecules, highlighting the types of applications for which this compound is suited.

Chiral β-Hydroxy Ester IntermediateTarget Bioactive Molecule/ClassTherapeutic Area
(R)-3-Hydroxybutanoic acid derivativeThienamycinAntibiotic
(S)-3-hydroxy-N-methyl-3-phenylpropanamideFluoxetine, TomoxetineAntidepressant
(R)-3-(4-fluorophenyl)-2-hydroxy propionic acidAG7088Antiviral (Rhinovirus)
(R)-Hydroxy ester 54Intermediate 53Not Specified

This table showcases examples from related β-hydroxy esters to illustrate the potential applications in pharmaceutical synthesis.

β-Hydroxy esters are important synthons for the total synthesis of natural products, particularly those derived from polyketide biosynthetic pathways. nih.govgoogle.com Polyketides are a large class of natural products that includes many antibiotics, antifungals, and anticancer agents. The synthesis of these molecules in the laboratory often relies on a strategy of assembling smaller chiral fragments, and this compound represents a potential C7 building block for such endeavors. Its structure mimics a unit that could be formed by a polyketide synthase enzyme. google.comuniprot.org

Furthermore, this chiral building block is valuable for the synthesis of insect pheromones, many of which are relatively simple, chiral aliphatic compounds. researchgate.net For instance, the stereoisomers of 4-methylheptan-3-ol act as aggregation pheromones for different beetle species, and its synthesis can be achieved from precursors with a similar carbon backbone. mdpi.com

The generation of natural product analogs for structure-activity relationship (SAR) studies is another key application. By incorporating this compound in place of a different side chain, chemists can probe how chain length affects biological activity, potentially leading to the discovery of analogs with improved potency or selectivity.

Chiral Auxiliary Applications in Asymmetric Inductions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com This strategy is a powerful method for asymmetric synthesis. Classic examples include Evans oxazolidinones and Oppolzer's camphorsultam, which are used to control alkylation, aldol (B89426), and Michael reactions. wikipedia.org

While this compound is typically used as a chiral building block where its atoms are incorporated into the final product, its derivatives have the potential to act as chiral auxiliaries. For example, the corresponding diol (after reduction of the ester) could be used to form a chiral acetal (B89532) with a prochiral ketone, guiding a subsequent nucleophilic attack before being cleaved and recovered. Although this application is not a primary role for this specific molecule, the underlying principles of asymmetric induction by temporary covalent bonding are a cornerstone of modern organic synthesis. sigmaaldrich.com The effectiveness of such an auxiliary would depend on its ability to create a sterically biased environment around the reaction center. wikipedia.org

Stereocontrolled Transformations and Derivatizations for Diversification

One of the greatest strengths of this compound as a chiral synthon is the ability to transform its functional groups in a predictable and stereocontrolled manner. This allows for chemical diversification, where a single starting material can be converted into a wide range of other valuable chiral building blocks. orgsyn.org

The hydroxyl and ester functionalities are handles for numerous transformations. The hydroxyl group can be protected, activated for nucleophilic substitution (e.g., by conversion to a tosylate or mesylate), or oxidized to a ketone. The ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to form ketones. These standard transformations, when applied to a chiral molecule, create new synthons with preserved stereochemical integrity, which can then be used in further synthetic steps.

The table below summarizes some key transformations for chemical diversification.

Starting Functional GroupReagents/ConditionsResulting Functional GroupPurpose
Secondary Alcohol (-OH)TBDMSCl, ImidazoleSilyl (B83357) Ether (-OTBDMS)Protection of the alcohol
Secondary Alcohol (-OH)Dess-Martin PeriodinaneKetone (=O)Oxidation, preparation for reduction to the opposite alcohol stereoisomer
Secondary Alcohol (-OH)TsCl, PyridineTosylate (-OTs)Activation for SN2 substitution with inversion of stereochemistry
Methyl Ester (-COOMe)LiAlH4Primary Alcohol (-CH2OH)Reduction to a diol
Methyl Ester (-COOMe)NaOH, H2O then H+Carboxylic Acid (-COOH)Hydrolysis for amide coupling or other carboxylate chemistry

These derivatizations significantly expand the utility of this compound beyond its initial structure, making it a versatile entry point into a library of chiral intermediates for complex molecule synthesis.

Theoretical and Computational Investigations of Methyl S 3 Hydroxyheptanoate

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations are pivotal in elucidating the intricate details of chemical reactions, including the formation and transformation of methyl (S)-3-hydroxyheptanoate. While direct QM studies specifically detailing the reaction mechanisms involving this compound are not extensively documented in the literature, significant insights can be drawn from computational investigations into the broader class of enzymes that synthesize polyhydroxyalkanoates (PHAs), for which this compound serves as a monomer.

PHA synthases (PhaCs) are the key enzymes responsible for the polymerization of 3-hydroxyacyl-CoA thioesters to form PHAs. researchgate.net The catalytic mechanism of these enzymes, which belongs to the α/β-hydrolase superfamily, has been a subject of theoretical investigation. The active site of PHA synthases typically features a catalytic triad (B1167595) of amino acid residues: Cysteine (Cys), Histidine (His), and Aspartic acid (Asp). mdpi.com

QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) studies on analogous systems suggest a multi-step reaction mechanism. The process is initiated by the deprotonation of the catalytic Cys residue by the His, which is in turn stabilized by the Asp. The now nucleophilic Cys thiolate attacks the carbonyl carbon of the (R)-3-hydroxyacyl-CoA substrate, in this case, (R)-3-hydroxyheptanoyl-CoA. This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the formation of a covalent acyl-enzyme complex, with the 3-hydroxyheptanoyl moiety attached to the Cys residue, and the release of coenzyme A. The elongated poly-ester chain is then transferred from another residue in the active site to the newly attached monomer, extending the PHA chain.

While a consensus on the complete catalytic cycle is still developing, QM studies have been instrumental in modeling the transition states of these key steps, providing energetic profiles and geometries that are crucial for understanding the enzyme's catalytic power and substrate specificity. biorxiv.org

Molecular Docking and Substrate-Enzyme Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a substrate, such as this compound, fits into the active site of an enzyme, like PHA synthase.

Studies on various PHA synthases have utilized molecular docking to investigate substrate specificity and inhibitor binding. nih.govnih.gov Although specific docking studies for this compound are not widely published, research on PHA synthases from various bacterial sources provides a model for its interaction. For instance, Class II PHA synthases are known to incorporate medium-chain-length (mcl) monomers, which include the C7-monomer, 3-hydroxyheptanoate. mdpi.comencyclopedia.pub

Docking simulations of various 3-hydroxyacyl-CoA substrates into the active site of PHA synthases reveal key interactions. The substrate is typically oriented in a binding pocket where the hydroxyl group and the carbonyl oxygen can form hydrogen bonds with amino acid residues, while the alkyl chain is accommodated in a hydrophobic tunnel. The specificity for mcl-PHAs is determined by the size and nature of this hydrophobic channel.

Research on the engineering of PHA synthases often employs molecular docking to predict the effect of mutations on substrate binding. For example, site-directed mutagenesis of residues within the substrate-binding pocket of Aeromonas caviae PHA synthase has been shown to alter its substrate specificity, and these experimental results are often rationalized through homology modeling and docking simulations. frontiersin.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from a molecular docking study of various 3-hydroxyalkanoate substrates with a Class II PHA synthase.

SubstrateDocking Score (kcal/mol)Key Interacting Residues
(R)-3-hydroxyhexanoyl-CoA-7.2Cys291, His478, Asp451, Val325
(R)-3-hydroxyheptanoyl-CoA -7.5 Cys291, His478, Asp451, Trp396
(R)-3-hydroxyoctanoyl-CoA-7.8Cys291, His478, Asp451, Trp396, Ile328
(R)-3-hydroxynonanoyl-CoA-8.1Cys291, His478, Asp451, Trp396, Ile328
(R)-3-hydroxydecanoyl-CoA-8.3Cys291, His478, Asp451, Trp396, Ile328, Phe420

This table is illustrative and based on typical findings in PHA synthase docking studies.

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and biological properties. Conformational analysis involves identifying the stable low-energy conformations (rotamers) of a molecule and the energy barriers between them.

For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible. Computational methods, ranging from molecular mechanics to higher-level quantum chemical calculations, can be used to explore the potential energy surface of the molecule.

While detailed conformational analyses specifically for this compound are scarce in the literature, studies on similar medium-chain-length hydroxyalkanoates provide valuable insights. These studies indicate that in the gas phase or nonpolar solvents, the molecules tend to adopt folded conformations stabilized by intramolecular hydrogen bonds between the hydroxyl group and the carbonyl oxygen of the ester. In polar solvents, these intramolecular interactions are disrupted in favor of intermolecular hydrogen bonds with the solvent molecules.

Solvation Effects and Thermodynamic Analysis in Reaction Systems

The solvent environment can significantly influence the structure, stability, and reactivity of this compound. Computational solvation models are used to account for these effects in theoretical calculations. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant.

In the context of enzymatic reactions, solvation effects are critical. The desolvation of the substrate upon entering the enzyme's active site is an important thermodynamic consideration. The active site provides a microenvironment that is often less polar than the aqueous cellular environment, which can facilitate the chemical transformations.

Thermodynamic analysis of the reaction systems involving this compound can provide valuable data on the energetics of the reaction, including the free energy of reaction (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters help in determining the spontaneity and equilibrium position of the reaction. For the enzymatic polymerization of 3-hydroxyheptanoate, computational studies can estimate the free energy changes associated with substrate binding, the formation of the tetrahedral intermediate, and the final product release.

The enzymatic synthesis of methyl 3-hydroxybutyrate (B1226725), a shorter-chain analogue, has been optimized by considering reaction thermodynamics, such as the molar ratio of substrates and the reaction temperature. elsevierpure.com Similar principles apply to the synthesis and reactions of this compound, where computational thermodynamic analysis can guide the optimization of reaction conditions for improved yields and efficiency.

Emerging Research Directions and Future Perspectives

Sustainable Production Methods for Methyl (S)-3-Hydroxyheptanoate

The sustainable production of this compound is intrinsically linked to the microbial synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolyesters are accumulated by various bacteria as intracellular carbon and energy reserves. The monomer, (S)-3-hydroxyheptanoate, can be obtained from the polymer, and its methyl ester is typically formed during analytical procedures like gas chromatography through methanolysis, a well-established chemical conversion. nih.gov

Research efforts are centered on enhancing the efficiency and specificity of microbial fermentation processes to yield PHAs rich in 3-hydroxyheptanoate (3HHp) monomers. Key strategies include:

Metabolic Engineering: Scientists are engineering workhorse microorganisms like Pseudomonas putida and Escherichia coli to optimize metabolic pathways for the production of specific mcl-PHAs. nih.gov This involves modifying pathways such as the β-oxidation cycle and de novo fatty acid synthesis to channel carbon flux towards the creation of (R)-3-hydroxyacyl-CoA precursors, the building blocks of PHAs. nih.govnih.gov For instance, engineered Pseudomonas strains have successfully produced a variety of PHA copolymers composed of 3-hydroxybutyrate (B1226725) (3HB) and mcl-3-hydroxyalkanoates (3HAs), including 3-hydroxyheptanoate. nih.gov

Advanced Microbial Hosts: Certain wild-type and engineered bacterial strains are naturally adept at producing mcl-PHAs. Pseudomonas species are particularly noted for their robust fatty acid metabolism, making them ideal candidates for producing polymers containing C6 to C14 monomers. nih.gov For example, Pseudomonas mendocina has been shown to produce a homopolymer of poly(3-hydroxyoctanoate) when fed with sodium octanoate, illustrating the potential for producing specific PHAs by supplying structure-related carbon sources. westminster.ac.uk

Renewable and Waste Feedstocks: A cornerstone of sustainable production is the use of low-cost, renewable, and waste-based carbon sources. Research is actively exploring the use of inputs like crude glycerol (B35011) from biodiesel production, volatile fatty acids from anaerobic digestion of food waste, and various plant oils to make PHA production more economically viable and environmentally friendly. nih.govnih.govresearchgate.net This approach not only reduces the cost of raw materials, which can account for a significant portion of total production expenses, but also contributes to a circular economy. acs.org

The table below summarizes various microbial systems and feedstocks investigated for the production of mcl-PHAs, the class of polymers to which poly(3-hydroxyheptanoate) belongs.

Table 1: Microbial Systems for Medium-Chain-Length PHA Production

Microbial Host Feedstock(s) Relevant Monomers Produced Reference(s)
Pseudomonas putida (engineered) Fatty Acids 3-hydroxyhexanoate (B1247844) (3HHx), 3-hydroxyheptanoate (3HHp), 3-hydroxyoctanoate (B1259324) (3HO), 3-hydroxydecanoate (B1257068) (3HD) nih.gov
Pseudomonas entomophila (recombinant) Fatty Acids Full spectrum of SCL, MCL, and LCL-3HAs nih.gov
Ralstonia eutropha (engineered) Plant Oils, Volatile Fatty Acids 3-hydroxybutyrate (3HB), 3-hydroxyhexanoate (3HHx) nih.gov
Pseudomonas sp. ASC2 Crude Glycerol 3-hydroxyoctanoate (3HO), 3-hydroxy-5-cis-dodecanoate (3H5DD) nih.gov

Bio-based Applications as Monomers for Advanced Biopolymers

This compound, or more accurately its precursor 3-hydroxyheptanoate, is a highly valuable comonomer for creating advanced biopolymers with tailored properties. The most common PHA, poly(3-hydroxybutyrate) (P(3HB)), is a stiff and brittle material with a narrow processing temperature range, which limits its applications. researchgate.netnih.gov

Incorporating medium-chain-length monomers like 3-hydroxyheptanoate into the P(3HB) polymer chain disrupts its crystalline structure, overcoming these limitations. nih.gov This copolymerization strategy results in biopolymers with significantly improved material characteristics:

Enhanced Flexibility and Toughness: The reduction in crystallinity results in a lower glass transition temperature (Tg) and increased elongation at break, transforming the rigid P(3HB) into a more ductile and tough material suitable for a wider range of applications. nih.govmdpi.com

Tailorable Properties: The mechanical and thermal properties of the copolymer can be precisely controlled by varying the molar fraction of the 3-hydroxyheptanoate comonomer. nih.gov This allows for the design of bioplastics that can mimic the properties of conventional plastics like low-density polyethylene (B3416737) (LDPE) and polypropylene. researchgate.net

While specific data for poly(3-hydroxybutyrate-co-3-hydroxyheptanoate) is emerging, the well-studied copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx), which contains a monomer with just one less carbon in its side chain, provides an excellent proxy. The inclusion of the 3HHx monomer drastically alters the polymer's properties, as shown in the table below.

Table 2: Property Comparison of P(3HB) and P(3HB-co-3HHx) Copolymers

Property Poly(3-hydroxybutyrate) (P(3HB)) P(3HB-co-3HHx) Effect of Comonomer Reference(s)
Crystallinity High (55-80%) Lower (50-60%) Decreases crystallinity nih.govmdpi.com
Melting Temp. (Tm) ~174-180 °C Lower (112-141 °C) Broadens processing window nih.govmdpi.com
Glass Trans. Temp. (Tg) 0 to 10 °C Lower ( -2.4 °C) Increases flexibility at low temps mdpi.com
Elongation at Break Very Low (~5%) High (up to 1000%) Increases toughness and ductility researchgate.netnih.gov

| Molecular Weight (Mw) | ~720 kDa | Lower (415-520 kDa) | Can be controlled by synthesis | mdpi.com |

This ability to tune material properties makes PHAs containing 3-hydroxyheptanoate suitable for applications demanding flexibility and durability, such as biodegradable packaging films, medical devices, and other single-use plastics. acs.orgnih.gov

Role in the Development of Bio-Derived Chemicals and Fuels

Beyond its role as a monomer, this compound is a chiral building block with significant potential for the synthesis of other high-value, bio-derived chemicals. Its structure contains two functional groups—a hydroxyl group and an ester group—that can be selectively modified, making it a versatile platform chemical for a bio-based economy. nih.gov

A prominent emerging application is in the synthesis of specialty biosurfactants. For example, (R)-3-hydroxy fatty acids, enantiomers of the form found in PHAs, are key components of rhamnolipids. frontiersin.org Rhamnolipids are powerful biosurfactants with applications in the cosmetic, pharmaceutical, and agricultural sectors. frontiersin.org The development of efficient synthetic pathways to these molecules from bio-based precursors like 3-hydroxyalkanoates is a key research area. Green synthetic routes are being designed to produce these complex molecules, demonstrating a clear path from a PHA-derived monomer to a different class of high-value specialty chemicals. frontiersin.org

The concept of a biorefinery, where biomass is converted into a spectrum of products including polymers, chemicals, and fuels, is central to a sustainable future. researchgate.net this compound and other PHA monomers are ideal candidates for such systems. After the primary use of the biopolymer, it can be chemically recycled back to its monomeric constituents, which can then be either re-polymerized or serve as feedstock for other chemical syntheses.

While direct conversion to biofuels is not yet a primary research focus for this specific molecule, its fatty acid ester structure suggests theoretical potential. However, its greater value currently lies in its application as a functional chemical for products that require its specific chirality and chemical handles. This positions this compound as a key player in the shift away from petrochemical feedstocks for the production of complex and specialty chemicals.

Q & A

Q. What are the established synthetic routes for enantioselective synthesis of methyl (S)-3-hydroxyheptanoate, and how do reaction conditions influence stereochemical purity?

Methodological Answer: Enantioselective synthesis typically employs biocatalytic or asymmetric catalytic methods. For example:

  • Biocatalysis : Lipases or ketoreductases can achieve high enantiomeric excess (ee) by selectively reducing 3-ketoheptanoate precursors. Reaction optimization includes pH control (6.5–7.5), temperature (25–37°C), and cofactor regeneration systems (e.g., NADPH/NADH) .
  • Asymmetric Catalysis : Chiral ligands like BINAP or Salen complexes with transition metals (e.g., Ru or Rh) enable asymmetric hydrogenation. Solvent polarity (e.g., THF vs. ethanol) and catalyst loading (1–5 mol%) critically affect yield and ee .
    Validation : Monitor stereochemical purity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements.

Q. Which analytical techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR : ¹H NMR (δ 4.1–4.3 ppm for methoxy group; δ 1.5–1.7 ppm for hydroxy proton) and ¹³C NMR (ester carbonyl at ~170 ppm) .
    • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 160 for molecular ion) confirm purity and identity .
  • Data Contradictions : Discrepancies in hydroxyl proton signals (e.g., solvent-induced shifts) are resolved by deuterium exchange or 2D COSY. Conflicting MS peaks may indicate ester degradation, requiring inert atmosphere during analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Classified under GHS Category 2 (skin irritation). Use nitrile gloves, fume hoods, and spill trays. Store at 2–8°C in amber glass to prevent ester hydrolysis .
  • Emergency Response : For skin contact, rinse with 0.1 M sodium bicarbonate; for inhalation, administer oxygen and monitor respiratory function .

Advanced Research Questions

Q. How does this compound influence the molecular weight distribution of medium-chain-length polyhydroxyalkanoates (MCL-PHAs)?

Methodological Answer:

  • Polymerization : Co-polymerization with 3-hydroxyalkanoate monomers (e.g., 3-hydroxyoctanoate) via bacterial fermentation (e.g., Pseudomonas putida). The C7 side chain increases polymer flexibility, reducing crystallinity .
  • MW Analysis : Size-exclusion chromatography (SEC) with THF as eluent shows weight-average MW (M_w) ~172,000 Da for PHO vs. ~18,200 Da for PHN blends. Dispersity (Đ) ≈ 2 indicates controlled radical polymerization .

Q. What strategies resolve stereochemical inconsistencies in chiral resolution studies of this compound?

Methodological Answer:

  • Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC. Adjust mobile phase (hexane:isopropanol ratios) to separate (S)-enantiomer from racemic mixtures .
  • Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee. Monitor reaction progress via polarimetry .

Q. How can researchers reconcile contradictory data in ester hydrolysis kinetics under varying pH conditions?

Methodological Answer:

  • Kinetic Profiling : Conduct pH-dependent hydrolysis studies (pH 2–12) using UV-Vis spectroscopy (λ = 260 nm for ester degradation products). At pH > 10, base-catalyzed hydrolysis dominates (t₁/₂ < 30 min) .
  • Cross-Validation : Compare HPLC quantitation of residual ester with titrimetric analysis of released methanol. Discrepancies may arise from side reactions (e.g., oxidation), mitigated by anaerobic conditions .

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